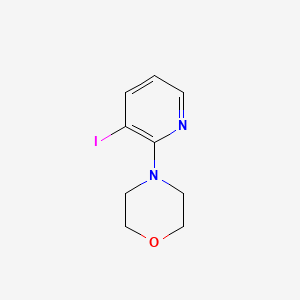

4-(3-Iodo-pyridin-2-yl)-morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-iodopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHWWOMWOKEOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590310 | |

| Record name | 4-(3-Iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-40-2 | |

| Record name | 4-(3-Iodo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470463-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Iodopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Iodo-pyridin-2-yl)-morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic compound 4-(3-Iodo-pyridin-2-yl)-morpholine. As a substituted pyridinyl-morpholine, this molecule holds significant interest as a versatile building block in medicinal chemistry and drug discovery programs. Its unique electronic and structural features, arising from the interplay of the electron-donating morpholine ring and the electron-withdrawing, synthetically versatile iodine atom on the pyridine core, make it a valuable scaffold for the development of novel therapeutic agents.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with the key identifiers and predicted physicochemical properties summarized in the table below. It is important to note that while some properties are available from commercial suppliers, others are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 470463-40-2 | [1] |

| Molecular Formula | C₉H₁₁IN₂O | [1] |

| Molecular Weight | 290.10 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 366.8 ± 42.0 °C | [2] |

| Density (Predicted) | 1.726 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.55 ± 0.10 | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a likely method for the synthesis of this compound from a suitable 2-halopyridine precursor. The rationale behind this approach is the well-documented reactivity of halopyridines, particularly those with a halogen at the 2-position, towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen facilitates the addition-elimination mechanism characteristic of SNAr reactions.

Starting Materials:

-

2-Chloro-3-iodopyridine (or 2-Fluoro-3-iodopyridine)

-

Morpholine

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

A high-boiling point polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-iodopyridine (1.0 eq), morpholine (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of a polar aprotic solvent like DMSO to dissolve the reactants. The choice of a high-boiling point solvent is crucial to facilitate the reaction, which may require elevated temperatures.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined empirically by monitoring the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices:

-

Choice of Halogen: While 2-chloropyridines are common substrates, 2-fluoropyridines often exhibit higher reactivity in SNAr reactions, potentially allowing for milder reaction conditions.

-

Excess Morpholine: Using a slight excess of morpholine ensures the complete consumption of the limiting halo-pyridine starting material.

-

Role of the Base: The base is essential to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, driving the equilibrium towards product formation.

-

Solvent Selection: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic intermediates and do not interfere with the nucleophile.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent moieties.

¹H NMR:

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.

-

Morpholine Protons: Two multiplets, each integrating to 4H, corresponding to the methylene protons adjacent to the nitrogen and oxygen atoms. The protons alpha to the nitrogen (N-CH₂) are expected to appear slightly downfield from those alpha to the oxygen (O-CH₂).

¹³C NMR:

-

Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the iodine atom showing a significantly shielded chemical shift due to the heavy atom effect. The carbon attached to the morpholine nitrogen will also be distinct.

-

Morpholine Carbons: Two signals in the aliphatic region, corresponding to the N-CH₂ and O-CH₂ carbons.

IR Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations from the pyridine ring.

-

A strong C-O-C stretching band from the morpholine ether linkage.

Mass Spectrometry:

-

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 290.10.

-

Characteristic fragmentation patterns would likely involve the loss of the morpholine ring or the iodine atom.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the pyridine ring, the morpholine moiety, and the iodo substituent.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution but is activated towards nucleophilic attack, as exploited in its synthesis.

-

Morpholine Moiety: The morpholine nitrogen is a secondary amine and exhibits typical amine reactivity. The ether linkage within the morpholine ring is generally stable.

-

Iodo Substituent: The carbon-iodine bond is the most reactive site for further functionalization. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, making this compound a valuable intermediate for library synthesis.

Stability and Storage:

The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into a molecule can also lead to favorable interactions with biological targets.

Given its structure, this compound is a promising starting point for the development of inhibitors for a variety of enzyme families, particularly kinases. The pyridine core can act as a hinge-binding motif, while the morpholine group can occupy solvent-exposed regions of the active site. The iodo group serves as a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents through cross-coupling reactions. This strategic placement of a versatile chemical handle on a privileged scaffold makes it a highly valuable tool for lead optimization in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry. While detailed experimental data on its properties and synthesis are not widely published, its structure allows for reliable predictions of its chemical behavior and the development of a robust synthetic strategy. The presence of the synthetically versatile iodine atom on a pyridinyl-morpholine scaffold makes it an attractive starting material for the generation of compound libraries aimed at discovering novel therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to 4-(3-Iodo-pyridin-2-yl)-morpholine (CAS: 470463-40-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 4-(3-Iodo-pyridin-2-yl)-morpholine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Drawing from its structural motifs—a pyridine ring, a morpholine moiety, and an iodine substituent—this document will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights for its use in research and drug discovery.

Core Chemical Identity and Properties

This compound is a substituted pyridinyl-morpholine derivative. The presence of the morpholine group, a common pharmacophore, suggests potential for favorable pharmacokinetic properties in drug candidates. The iodo-substituent on the pyridine ring offers a reactive site for further chemical modifications, particularly through cross-coupling reactions.

Table 1: Physicochemical Properties [1]

| Property | Value | Source |

| CAS Number | 470463-40-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₁IN₂O | Sigma-Aldrich[1] |

| Molecular Weight | 290.10 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid (form) | Sigma-Aldrich[1] |

| Boiling Point | 366.8±42.0 °C (Predicted) | |

| Density | 1.726±0.06 g/cm³ (Predicted) | |

| pKa | 3.55±0.10 (Predicted) |

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a halide at an electron-deficient aromatic ring by a nucleophile.[2][3] In this case, the likely precursor is a di-halogenated pyridine, such as 2-chloro-3-iodopyridine, which reacts with morpholine.

The chlorine atom at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the iodine atom at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which is more pronounced at the ortho (2- and 6-) and para (4-) positions.[4]

DOT Script for Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthesis Protocol

Materials:

-

2-Chloro-3-iodopyridine

-

Morpholine

-

A suitable solvent (e.g., ethanol, N-methyl-pyrrolidone, or water)[5]

-

A base (e.g., sodium ethoxide, potassium carbonate, or an excess of morpholine)

Procedure:

-

In a reaction vessel, dissolve 2-chloro-3-iodopyridine in the chosen solvent.

-

Add morpholine (typically 1.1 to 2 equivalents) and the base, if required.

-

The reaction mixture is then heated. Microwave irradiation has been shown to be effective in accelerating such reactions, often leading to higher yields in shorter times.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction and solvent evaporation.

-

Purification is typically achieved by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings. The morpholine protons typically appear as two multiplets (or broad singlets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.[6] The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the iodo and morpholino substituents.

13C NMR: The carbon NMR spectrum will show characteristic peaks for the pyridine and morpholine carbons. The carbons of the morpholine ring typically resonate in the range of approximately 45-70 ppm.[2][7] The pyridine carbons will appear in the aromatic region, with the carbon bearing the iodine atom showing a characteristic shift.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M+) at m/z 290. A common fragmentation pattern for morpholine-containing compounds is the loss of the morpholine ring (C₄H₈NO, 86 Da).[8][9]

DOT Script for Expected Mass Spec Fragmentation

Caption: Expected primary fragmentation pathway in mass spectrometry.

Applications in Research and Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry.

-

Scaffold for Library Synthesis: The morpholine moiety is a privileged structure in drug discovery, known to improve the pharmacokinetic profile of molecules.[10] The iodo-substituent provides a handle for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of libraries of novel compounds for biological screening.

-

Potential Biological Activity: Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11] While the specific activity of this compound is not documented, its structural similarity to other biologically active pyridines suggests it could be a starting point for the development of new therapeutic agents. For example, some 2-substituted pyridine derivatives have shown promise as mTOR inhibitors, a key target in cancer therapy.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

References

- 1. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(3-Iodo-pyridin-2-yl)-morpholine: A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the therapeutic potential of the novel entity, 4-(3-Iodo-pyridin-2-yl)-morpholine, a compound that marries the well-regarded morpholine and aminopyridine scaffolds. While direct biological data for this specific molecule is not yet prevalent in public literature, its constituent parts have a rich history of biological activity. This document provides a comprehensive analysis of its potential pharmacological activities, grounded in the established properties of its core components and structurally related compounds. We further outline detailed, state-of-the-art experimental protocols to systematically investigate these hypothesized activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: A Synthesis of Privileged Scaffolds

The molecule this compound is a synthetic compound featuring a morpholine ring appended to a 3-iodinated pyridine core. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable physicochemical and metabolic properties, which can enhance the pharmacokinetic profile of drug candidates.[1][2] It is a versatile building block found in numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The aminopyridine scaffold is also a key structural element in many biologically active compounds, with derivatives known to interact with various enzymes and receptors.[4] Aminopyridines are noted for their ability to modulate ion channels, particularly voltage-gated potassium channels.[4][5]

The introduction of an iodine atom at the 3-position of the pyridine ring is a deliberate design choice. Halogenation, particularly iodination, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the position of the iodo-substituent can induce atropisomerism, creating chiral molecules with distinct biological activities.[6]

This guide will explore the most probable biological activities of this compound based on a thorough analysis of its structural components and provide a robust framework for their experimental validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on morpholine and aminopyridine derivatives, we can postulate several high-probability biological activities for this compound.

Kinase Inhibition: A Prominent Target for Morpholine Derivatives

The morpholine ring is a common feature in a multitude of kinase inhibitors.[7] The nitrogen and oxygen atoms of the morpholine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The pyridine ring can further stabilize this interaction through pi-stacking with aromatic residues in the active site.

-

Potential Targets: Phosphoinositide 3-kinases (PI3Ks), mTOR, and various receptor tyrosine kinases. A study on 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1][2][8]triazin-4-yl) morpholine derivatives identified them as novel PI3K inhibitors.[9]

-

Proposed Mechanism: Competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition.

Ion Channel Modulation: A Hallmark of Aminopyridines

Aminopyridine derivatives are well-documented blockers of voltage-gated potassium (Kv) channels.[4][5] 4-aminopyridine, for instance, is an approved drug for improving walking in patients with multiple sclerosis by blocking Kv channels and enhancing neurotransmitter release.[5][10] The aminopyridine core of this compound could facilitate its entry into the potassium channel pore, leading to a blockade of ion conductance.

-

Potential Targets: Kv1 family of potassium channels.

-

Proposed Mechanism: The compound may physically occlude the ion conduction pathway of the channel or allosterically modify the channel's gating properties.

Caption: Proposed blockade of a voltage-gated potassium channel.

Anticancer Activity: A Convergence of Mechanisms

Given that both morpholine and aminopyridine scaffolds are present in numerous anticancer agents, it is highly probable that this compound will exhibit cytotoxic or cytostatic effects against cancer cell lines.[1][11] This activity could be a result of kinase inhibition, as discussed above, or through other mechanisms such as induction of apoptosis or cell cycle arrest.

-

Potential Targets: A wide range of cancer cell lines, particularly those with dysregulated PI3K/Akt signaling.

-

Proposed Mechanism: Inhibition of key survival pathways leading to apoptosis, or interference with cell cycle progression.

Experimental Validation Protocols

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and potentially in vivo models.

General Synthesis

The synthesis of this compound can be achieved through several established synthetic routes.[12][13][14][15] A common approach involves the nucleophilic aromatic substitution of a dihalogenated pyridine with morpholine.

Table 1: Potential Synthetic Strategies

| Starting Materials | Key Reaction Step | Reagents and Conditions |

| 2-Chloro-3-iodopyridine, Morpholine | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |

| 2-Bromo-3-iodopyridine, Morpholine | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) |

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Primary Screening: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.

-

IC50 Determination: For any "hits" from the primary screen (e.g., >50% inhibition), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of the test compound.

-

Incubate the compound with the purified kinase, its specific substrate, and ATP.

-

Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.

-

Caption: Workflow for determining kinase inhibition IC50.

Electrophysiological Assessment of Ion Channel Modulation

Objective: To evaluate the effect of this compound on the activity of voltage-gated potassium channels.

Methodology:

-

Cell Line Selection: Use a cell line stably expressing the target Kv channel (e.g., HEK293 cells transfected with Kv1.3).

-

Patch-Clamp Electrophysiology:

-

Perform whole-cell patch-clamp recordings to measure potassium currents.

-

Establish a stable baseline recording of the potassium current in response to a voltage-step protocol.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure the change in current amplitude and kinetics.

-

Construct a dose-response curve to determine the IC50 for channel block.

-

Cellular Anticancer Activity Assays

Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®):

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration causing 50% growth inhibition).

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound at its GI50 concentration.

-

Stain the cells with fluorescently labeled Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Summary and Future Directions

The structural features of this compound strongly suggest a high potential for significant biological activity, particularly in the realms of kinase inhibition, ion channel modulation, and anticancer effects. The morpholine and aminopyridine moieties are well-established pharmacophores, and the strategic placement of an iodine atom can further enhance its therapeutic properties.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Successful validation of any of these hypotheses will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and pharmacokinetic/pharmacodynamic profiling. The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 9. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(3-Iodo-pyridin-2-yl)-morpholine: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the research chemical 4-(3-Iodo-pyridin-2-yl)-morpholine, a valuable building block for medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document constructs a robust framework for its synthesis, characterization, and reactivity based on well-established principles of heterocyclic chemistry and extensive data from analogous structures. We present a detailed, logical synthesis pathway, predictive spectroscopic analysis, and a thorough exploration of its potential in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile morpholinopyridine scaffold.

Introduction: The Strategic Value of the Morpholinopyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The morpholine moiety is equally significant, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a bioisosteric replacement for other cyclic amines.[1][2] The combination of these two privileged structures in this compound, augmented with a synthetically versatile iodine atom, creates a powerful intermediate for the rapid generation of diverse chemical libraries.

The strategic placement of the morpholine group at the 2-position and the iodine at the 3-position of the pyridine ring offers a unique combination of electronic and steric properties. The electron-donating morpholine group can influence the reactivity of the pyridine ring, while the carbon-iodine bond at the 3-position serves as a prime handle for derivatization through modern cross-coupling methodologies.[3] This guide will elucidate the practical aspects of working with this compound, from its synthesis to its application as a precursor for novel chemical entities.

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound can be conceptualized in a two-step process, starting from the commercially available 2-chloro-3-aminopyridine. This pathway involves an initial iodination via a Sandmeyer-type reaction, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-3-iodopyridine

The initial step involves the conversion of the amino group of 2-chloro-3-aminopyridine into a diazonium salt, which is subsequently displaced by iodide. This is a well-established transformation for the synthesis of aryl iodides.[4]

Experimental Protocol:

-

Diazotization: To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 2-chloro-3-aminopyridine (1.0 equivalent).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-iodopyridine.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the adjacent ring nitrogen. Morpholine acts as the nucleophile, displacing the chloride.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-iodopyridine (1.0 equivalent), morpholine (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the final product, this compound.

Physicochemical Properties and Spectroscopic Characterization

The structural features of this compound give rise to a predictable set of physicochemical properties and spectroscopic signatures.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁IN₂O |

| Molecular Weight | 290.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Chloroform, hot Ethanol |

| Melting Point | Estimated 80-100 °C |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the target molecule. The expected chemical shifts are influenced by the electron-donating morpholine group and the electronegative, deshielding iodine atom.[7][8]

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons:

-

H-6: ~8.1-8.2 ppm (doublet of doublets, dd). This proton is ortho to the ring nitrogen and will be the most downfield.

-

H-4: ~7.6-7.7 ppm (doublet of doublets, dd).

-

H-5: ~6.7-6.8 ppm (triplet or dd). This proton is shielded by the adjacent morpholine group.

-

-

Morpholine Protons:

-

-N-CH₂- (protons adjacent to Nitrogen): ~3.5-3.7 ppm (triplet, 4H).

-

-O-CH₂- (protons adjacent to Oxygen): ~3.8-4.0 ppm (triplet, 4H).

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons:

-

C-2: ~158-160 ppm (quaternary carbon attached to morpholine).

-

C-6: ~148-150 ppm.

-

C-4: ~138-140 ppm.

-

C-5: ~110-112 ppm.

-

C-3: ~90-95 ppm (quaternary carbon attached to iodine, significantly upfield due to the heavy atom effect).

-

-

Morpholine Carbons:

-

-O-CH₂-: ~66-68 ppm.

-

-N-CH₂-: ~48-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

C-H stretching (aromatic): 3050-3150 cm⁻¹

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): 1550-1600 cm⁻¹

-

C-O-C stretching (ether): 1110-1130 cm⁻¹

-

C-N stretching: 1250-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 290 or 291, respectively. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.

Reactivity and Synthetic Applications

The primary point of reactivity on this compound is the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9] this compound can be coupled with a wide variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.[10]

Caption: Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene, dioxane, or DME, and water.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 3-substituted-2-morpholinopyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the 3-position, further expanding the chemical space accessible from this intermediate.[11]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: Under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete.

-

Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for contemporary chemical research, particularly in the realm of drug discovery. Although specific studies on this exact molecule are limited, its synthesis is readily achievable through established, robust chemical transformations. Its true potential lies in its utility as a scaffold, where the reactive C-I bond can be efficiently functionalized via palladium-catalyzed cross-coupling reactions to generate libraries of novel compounds. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties to its derivatives, making this an attractive starting point for the development of new therapeutic agents.[12][13] This guide provides a solid, scientifically-grounded foundation for researchers to confidently synthesize, characterize, and utilize this promising research chemical in their programs.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. chempanda.com [chempanda.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and significance of iodo-substituted pyridines in medicinal chemistry

Iodo-Substituted Pyridines: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and enhance the physicochemical properties of drug candidates.[1] The introduction of an iodine substituent onto this privileged heterocycle unlocks a unique and powerful set of chemical properties that have been increasingly exploited in modern drug discovery. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of iodo-substituted pyridines in medicinal chemistry. We will delve into the strategic advantages conferred by the iodine atom—most notably its capacity for halogen bonding and its utility as a versatile synthetic handle—and explore how these features are leveraged to design potent and selective therapeutics, with a particular focus on kinase inhibitors. Detailed synthetic protocols and mechanistic insights are provided to equip researchers with the foundational knowledge to harness the full potential of this remarkable chemical entity.

The Strategic Introduction of Iodine: More Than Just a Bulky Halogen

While often perceived simply as a large, lipophilic substituent, the iodine atom, when appended to a pyridine ring, offers a nuanced and multifaceted profile that medicinal chemists can strategically deploy. Its significance extends far beyond steric considerations and imparts crucial functionalities that drive drug-target interactions and enable complex molecular architectures.

The Power of the σ-Hole: Halogen Bonding in Drug-Target Recognition

A paradigm shift in understanding the role of halogens in molecular recognition came with the appreciation of halogen bonding . This non-covalent interaction arises from an anisotropic distribution of electron density on the surface of the covalently bonded halogen atom.[2] This creates a region of positive electrostatic potential, termed the σ-hole , located opposite the covalent bond.[2] This electropositive region can interact favorably with Lewis bases, such as the lone pairs on oxygen, nitrogen, or sulfur atoms, which are abundant in the active sites of biological targets like proteins.

The strength of this interaction is directly related to the polarizability of the halogen, following the trend I > Br > Cl > F.[2] Consequently, iodine is the most potent halogen bond donor among the stable halogens.[2][3] In the context of a pyridine ring, the electron-withdrawing nature of the nitrogen atom can further enhance the magnitude of the σ-hole on an attached iodine atom, making iodopyridines particularly effective halogen bond donors.[4] This directed interaction can significantly enhance binding affinity and selectivity, providing a powerful tool for lead optimization.[5]

Diagram: Halogen Bonding Interaction

Caption: Halogen bond between an iodopyridine and a protein target.

A Versatile Synthetic Handle: Enabling Complex Molecular Architectures

Beyond its role in molecular recognition, the carbon-iodine (C-I) bond on a pyridine ring is a highly versatile functional group for synthetic chemists. The inherent reactivity of the C-I bond, particularly its susceptibility to oxidative addition in transition metal catalysis, makes iodopyridines ideal substrates for a wide range of cross-coupling reactions.[6] This has proven instrumental in the construction of complex, highly decorated pyridine scaffolds that are central to many modern therapeutic agents.[7]

Key cross-coupling reactions where iodopyridines serve as crucial building blocks include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[6][8]

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][9]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.[6][8]

-

Heck Coupling: For the formation of C-C bonds with alkenes.[10]

The ability to selectively functionalize the pyridine core through these reliable and high-yielding reactions provides a modular approach to drug design, allowing for the rapid generation of analogues to probe structure-activity relationships (SAR).[8]

Synthesis of Iodo-Substituted Pyridines: A Practical Guide

The regioselective synthesis of iodopyridine isomers is a critical first step in their application. Several robust methods have been developed, with the choice of strategy often depending on the desired isomer and the availability of starting materials.

Synthesis of 2-Iodopyridine

2-Iodopyridine can be synthesized from readily available 2-chloropyridine or 2-bromopyridine.[10][11] A common method involves the use of iodotrimethylsilane.[10][11] The reaction of 2-bromopyridine with LDA (Lithium diisopropylamide) at low temperatures followed by quenching with iodine has also been reported.[12]

Synthesis of 3-Iodopyridine

A widely employed method for the synthesis of 3-iodopyridine is the aromatic Finkelstein reaction, starting from 3-bromopyridine.[13] This reaction typically utilizes sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst, often in the presence of a ligand such as N,N'-dimethylethylenediamine, in a solvent like 1,4-dioxane.[13]

Synthesis of 4-Iodopyridine

4-Iodopyridine can be efficiently prepared via a diazotization-Sandmeyer reaction of 4-aminopyridine.[11][14] This involves the treatment of 4-aminopyridine with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, followed by the introduction of an iodide source, like potassium iodide.[15]

Table 1: Comparison of Synthetic Routes to Iodopyridine Isomers

| Isomer | Common Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Reference(s) |

| 2-Iodopyridine | 2-Bromopyridine | LDA, I₂ | Halogen Dance | Moderate to Good | [12] |

| 3-Iodopyridine | 3-Bromopyridine | NaI, CuI, Ligand | Finkelstein Reaction | High (up to 98%) | [13] |

| 4-Iodopyridine | 4-Aminopyridine | NaNO₂, H₂SO₄, KI | Sandmeyer Reaction | Good | [15][16] |

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The unique properties of iodo-substituted pyridines have led to their incorporation into a wide range of biologically active molecules.[11][17] A particularly prominent area of application is in the development of protein kinase inhibitors, a major class of anticancer drugs.[18][19] The pyridine core itself is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[20] The addition of an iodine atom can provide a powerful halogen bond to further anchor the inhibitor in the ATP-binding pocket, thereby enhancing potency and selectivity.[5]

Diagram: Iodopyridine in Kinase Inhibition

Caption: Interactions of an iodopyridine kinase inhibitor.

The strategic placement of the iodine atom allows for the formation of a halogen bond with specific residues in the kinase active site, which can be critical for achieving selectivity for a particular kinase family member. Furthermore, the iodopyridine core serves as a versatile scaffold for further synthetic elaboration via cross-coupling reactions, enabling the optimization of pharmacokinetic properties such as metabolic stability and cell permeability.[1][7]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, this section outlines a detailed protocol for a common synthetic transformation involving an iodo-substituted pyridine.

Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 4-arylpyridine, a common structural motif in medicinal chemistry.

Materials:

-

4-Iodopyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed 1,4-dioxane and stir at room temperature for 15 minutes to form the active catalyst.

-

Reaction Setup: To a separate Schlenk flask, add 4-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask containing the reactants.

-

Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

Iodo-substituted pyridines have transitioned from being simple synthetic intermediates to playing a central and strategic role in modern medicinal chemistry. Their ability to form potent halogen bonds, coupled with their synthetic versatility, provides a powerful platform for the rational design of novel therapeutics. As our understanding of the subtle yet significant contributions of halogen bonding to ligand-protein interactions continues to grow, we can anticipate that iodo-substituted pyridines will be featured even more prominently in the next generation of targeted therapies. The continued development of novel and efficient methods for the synthesis and functionalization of these valuable scaffolds will undoubtedly accelerate the discovery of new and improved medicines for a wide range of diseases.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 9. CAS 5029-67-4: 2-Iodopyridine | CymitQuimica [cymitquimica.com]

- 10. innospk.com [innospk.com]

- 11. chempanda.com [chempanda.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 20. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Design and Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs is not coincidental but a direct consequence of its unique and advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties.[3][4] This technical guide offers an in-depth analysis of the morpholine moiety's role in drug design, moving beyond a simple catalog of its applications. We will explore the causal relationships behind its success, detailing how its structural and electronic features are strategically employed to overcome common drug development hurdles such as poor solubility, metabolic instability, and off-target activity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, quantitative data, and validated experimental protocols to guide the rational incorporation of this versatile heterocycle into next-generation therapeutics.

The Rationale for a Privileged Scaffold: Core Physicochemical Attributes

The decision to incorporate a specific moiety into a lead compound is a multifactorial process driven by the need to optimize its drug-like properties. Morpholine's utility stems from a unique confluence of features inherent to its simple structure: a secondary amine and an ether functional group locked within a six-membered ring.[1][3]

Modulating Basicity and Solubility

A critical parameter for any drug candidate is its ionization state at physiological pH (pKa), which directly influences solubility, permeability, and target engagement. The morpholine nitrogen exhibits a pKa of approximately 8.4-8.7.[1][5] This is a direct result of the electron-withdrawing inductive effect of the ring's oxygen atom, which reduces the electron density on the nitrogen.

Causality Insight: This attenuated basicity compared to its carbocyclic analog, piperidine (pKa ≈ 11.2), is highly advantageous. A lower pKa means that at physiological pH 7.4, a significant portion of morpholine-containing molecules will be in a protonated, cationic state. This charge enhances aqueous solubility, a common challenge in drug development, without introducing the excessive basicity that can lead to off-target effects, such as hERG channel inhibition, or poor permeability.[6] The oxygen atom also acts as a hydrogen bond acceptor, further contributing to favorable interactions with water and improving the solubility profile.[7][8]

Impact on Lipophilicity and Permeability

The introduction of the polar ether oxygen gives morpholine a balanced lipophilic-hydrophilic profile.[8] This balance is crucial for achieving sufficient membrane permeability to reach intracellular targets while maintaining adequate aqueous solubility for formulation and distribution. For drug candidates targeting the central nervous system (CNS), this is particularly critical. The morpholine ring often improves a compound's ability to cross the blood-brain barrier (BBB) by striking an optimal balance between size and lipophilicity.[7][9][10]

Data Presentation: Physicochemical Property Comparison

| Moiety | Structure | Typical pKa | ClogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Morpholine | O(CH₂CH₂)₂NH | 8.4 - 8.7 | -0.85 | 2 (O, N) | 1 (N-H) |

| Piperidine | (CH₂)₅NH | ~11.2 | 0.84 | 1 (N) | 1 (N-H) |

| Piperazine | HN(CH₂CH₂)₂NH | 9.7 (N1), 5.6 (N2) | -1.03 | 2 (N, N) | 2 (N-H, N-H) |

| Tetrahydropyran | O(CH₂)₅ | N/A | 1.10 | 1 (O) | 0 |

This table summarizes typical properties; actual values are substituent-dependent.

Enhancing Pharmacokinetic (ADME) Profiles

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its efficacy and safety. The morpholine moiety is frequently introduced as a strategic tool to favorably modulate these pharmacokinetic parameters.[4][11]

Metabolic Stability: A Key Advantage

Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a major route of clearance and a common cause of drug candidate failure. Saturated heterocyclic rings like piperidine are often susceptible to oxidation at the carbons alpha to the nitrogen atom.

Expertise & Experience: The electron-withdrawing nature of the morpholine oxygen decreases the susceptibility of these adjacent carbons to oxidative metabolism.[8] This "metabolic blocking" effect can significantly increase the half-life of a drug, reduce metabolic clearance, and improve oral bioavailability.[11] While the morpholine ring itself can be metabolized through pathways like N-dealkylation or ring-opening, it is generally considered a metabolically robust scaffold.[12]

Case Study: Gefitinib (Iressa®)

Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[13] Its structure prominently features a morpholine ring. In the development of EGFR inhibitors, the terminal morpholine group on the alkoxy side chain was found to be critical for imparting desirable drug-like properties. Specifically, it provides a combination of metabolic stability and sufficient aqueous solubility for oral bioavailability.[5] The morpholine ring's basic nitrogen allows for salt formation, aiding in formulation, while the overall structure maintains the necessary lipophilicity to penetrate cell membranes and bind to the ATP pocket of EGFR.[5]

Mandatory Visualization: Key Roles of the Morpholine Moiety

Below is a diagram illustrating the multifaceted contributions of the morpholine ring in drug design.

Caption: Multifaceted contributions of the morpholine scaffold in drug design.

The Morpholine Ring as a Pharmacophore and Bioisostere

Beyond modulating physicochemical and pharmacokinetic properties, the morpholine ring often plays a direct role in target binding (pharmacodynamics) or serves as a strategic bioisosteric replacement for other less desirable moieties.[3][14]

Direct Target Interactions

The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor. In many kinase inhibitors, for example, the morpholine oxygen forms a crucial hydrogen bond with a hinge region residue in the ATP-binding pocket, anchoring the inhibitor and enhancing potency.[15][16] The nitrogen atom, when unsubstituted, can act as a hydrogen bond donor. The ring itself, being relatively electron-deficient, can also participate in favorable hydrophobic interactions.[17]

Bioisosteric Replacement Strategy

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Morpholine is frequently used as a bioisostere for piperidine and piperazine rings.[5][16]

-

Replacing Piperidine: Swapping a piperidine for a morpholine can mitigate metabolism at the carbons alpha to the nitrogen and reduce the high basicity, which can be a liability.[16]

-

Replacing Piperazine: In the case of the kinase inhibitor Imatinib, replacing a potentially toxic N-methylpiperazine moiety with a morpholine ring led to a better pharmacokinetic and toxicological profile in derivative compounds.[5]

Mandatory Visualization: Workflow for Bioisosteric Replacement

This workflow outlines the logical steps for evaluating morpholine as a bioisosteric replacement for a problematic moiety in a lead compound.

Caption: Logical workflow for morpholine bioisosteric replacement strategy.

Experimental Protocols for Validation

Trustworthiness in drug development is built on robust, reproducible experimental data. The following protocols are self-validating systems for assessing the impact of morpholine incorporation on key drug-like properties.

Protocol: Kinetic Solubility Assay using Nephelometry

Objective: To determine the aqueous solubility of a morpholine-containing compound compared to its parent molecule.

Methodology:

-

Preparation: Prepare a 10 mM stock solution of the test compound and a comparator (e.g., parent molecule without morpholine) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom plate containing a fixed volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of turbidity measurements.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The point at which the turbidity signal sharply increases above the baseline indicates the onset of precipitation. This concentration is the kinetic aqueous solubility.

-

Controls:

-

Positive Control: Use a known poorly soluble compound (e.g., Amiodarone) to validate the assay's ability to detect precipitation.

-

Negative Control: Use a known highly soluble compound (e.g., Metformin) to establish the baseline signal.

-

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of a morpholine-containing compound by measuring its rate of depletion when incubated with HLM.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 1 M stock of NADPH (cofactor) in buffer.

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in reaction buffer.

-

-

Incubation Setup (in duplicate):

-

In a 96-well plate, add the test compound to the HLM solution to achieve a final substrate concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the T=0 time point, add an organic stop solution (e.g., ice-cold acetonitrile with an internal standard) before adding NADPH.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the ice-cold stop solution.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

Data Analysis:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

-

Controls:

-

Positive Control: Use a compound with known high clearance (e.g., Verapamil) and one with known low clearance (e.g., Warfarin) to ensure the HLM and cofactor are active and the assay is performing as expected.

-

Negative Control: Run a parallel incubation without NADPH to control for non-CYP-mediated degradation.

-

Conclusion and Future Outlook

The morpholine moiety is far more than a simple building block; it is a strategic tool for molecular optimization.[15][18] Its ability to simultaneously enhance solubility, metabolic stability, and target interactions justifies its classification as a privileged pharmacophore.[3][4] From kinase inhibitors in oncology to CNS-active agents, its impact is seen across a wide spectrum of therapeutic areas.[7][19]

The future will likely see continued and more sophisticated use of morpholine and its bioisosteres.[20][21] The development of novel synthetic methodologies will enable the creation of more complex and diversely functionalized morpholine scaffolds.[22][23] As drug discovery moves towards more challenging targets and the need for finely tuned ADME profiles becomes even more critical, the rational application of the morpholine moiety, guided by the principles and protocols outlined in this guide, will remain an essential strategy in the medicinal chemist's toolkit.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine - Wikipedia [en.wikipedia.org]

- 14. jchemrev.com [jchemrev.com]

- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 21. enamine.net [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Ascendancy of 2-Morpholinopyridine Scaffolds: A Technical Guide to Key Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the therapeutic landscape for 2-morpholinopyridine derivatives, a privileged scaffold in modern medicinal chemistry. We will dissect the core therapeutic targets, elucidate the mechanistic rationale for their selection, and provide actionable experimental frameworks for their validation. This document is structured to empower researchers and drug development professionals with the foundational knowledge and technical insights required to navigate this promising chemical space. The pyridine ring is a fundamental component in numerous natural products and pharmacologically significant compounds.[1][2][3] Its polar and ionizable nature often enhances the solubility and bioavailability of less soluble molecules, making it a highly sought-after component in pharmaceutical design.[3]

I. The Strategic Importance of the Morpholine Moiety

The morpholine group is a recurring motif in kinase inhibitors, playing a critical role in establishing potent and selective interactions within the ATP-binding pocket of these enzymes. Its oxygen atom frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase. This interaction is a cornerstone of the inhibitory activity of many morpholino-substituted compounds. The strategic incorporation of the morpholine ring has proven to be a valuable tool in the development of numerous inhibitors targeting the PI3K/Akt/mTOR pathway.[4]

II. Primary Therapeutic Arenas for 2-Morpholinopyridine Derivatives

Our analysis of the current research landscape reveals two primary arenas where 2-morpholinopyridine derivatives have demonstrated significant therapeutic potential: Oncology and, to a lesser extent, Neurological Disorders . The vast majority of research has been concentrated on cancer, driven by the frequent dysregulation of key signaling pathways that are amenable to modulation by this chemical class.

III. Core Therapeutic Target I: The PI3K/Akt/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] 2-Morpholinopyridine derivatives have emerged as potent inhibitors of PI3K and/or mTOR, effectively blocking this critical signaling cascade.[4]

A. Mechanism of Action: Competitive ATP Inhibition

Most 2-morpholinopyridine-based PI3K inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of its downstream substrates. The morpholine moiety is instrumental in this process, often forming a crucial hydrogen bond with the hinge region of the kinase domain. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine group at the 2-position was shown to form a hydrogen bond with Val851 in the PI3Kα isoform.[5]

B. Key Enzymes Targeted within the Pathway

-

PI3K Isoforms: There are four Class I PI3K isoforms (α, β, γ, δ). While pan-PI3K inhibitors have been developed, there is a growing emphasis on developing isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.[6][7] 2-Morpholinopyridine derivatives have demonstrated the potential for both pan- and isoform-selective inhibition. For example, compound 17p, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, showed significant inhibitory activity against PI3Kα and PI3Kδ.[5]

-

mTOR: The mammalian target of rapamycin is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. Several 2-morpholinopyridine derivatives have been developed as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the pathway.[4]

C. Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-morpholinopyridine derivatives.

D. Quantitative Data Summary

| Compound Class | Target(s) | IC50 Values | Reference |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | PI3Kα, PI3Kδ | 31.8 nM (PI3Kα), 15.4 nM (PI3Kδ) | [5] |

| Thieno[2,3-d]pyrimidine derivatives | PI3Kα | Potent inhibition against NCI 60 cell lines | [8] |

| 2-morpholino substituted-1,3-benzoxazines | PI3Kα, β, γ, δ | 0.13 µM (PI3Kα), 0.14 µM (PI3Kβ), 0.72 µM (PI3Kγ), 2.02 µM (PI3Kδ) | [9] |

E. Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a 2-morpholinopyridine derivative against a specific PI3K isoform.

1. Principle: The assay measures the amount of ADP produced from the kinase reaction (phosphorylation of PIP2 to PIP3) using a luminescence-based detection system. A decrease in signal indicates inhibition of the kinase.

2. Materials:

- Recombinant human PI3K enzyme (isoform of interest)

- PIP2/PS lipid vesicles (substrate)

- ATP

- Assay buffer (e.g., HEPES, MgCl2, DTT)

- Test compound (2-morpholinopyridine derivative) dissolved in DMSO

- Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

- 384-well white microplates

- Plate reader with luminescence detection capabilities

3. Step-by-Step Methodology:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

- Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

- Kinase Reaction Initiation: Add 10 µL of a master mix containing the PI3K enzyme and PIP2/PS vesicles in assay buffer to each well.

- Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

- Start Reaction: Add 10 µL of ATP solution to each well to initiate the kinase reaction.

- Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

- ADP Detection:

- Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

- Data Acquisition: Measure the luminescence of each well using a plate reader.

- Data Analysis:

- Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

IV. Core Therapeutic Target II: DNA Damage Response (DDR) Kinases

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Cancer cells often have defects in their DDR pathways, making them more reliant on the remaining functional pathways for survival. Targeting these remaining pathways with inhibitors can lead to synthetic lethality. Key kinases in the DDR, such as DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM), belong to the PI3K-related kinase (PIKK) family and share structural similarities with PI3K, making them attractive targets for 2-morpholinopyridine derivatives.[10][11]

A. DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[11][12][13] Inhibition of DNA-PK can prevent the repair of DSBs induced by radiation or chemotherapy, leading to enhanced cancer cell death.[13][14]

-

Mechanism of Action: 2-Morpholinopyridine derivatives can act as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs).[14]

-

Therapeutic Strategy: DNA-PK inhibitors are primarily being developed as sensitizers for radiotherapy and certain chemotherapeutic agents.[13]

B. Ataxia-Telangiectasia Mutated (ATM) Kinase